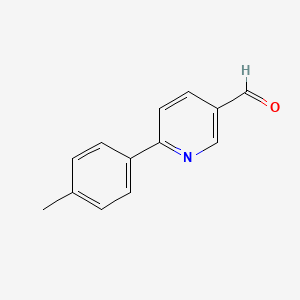

6-(p-Tolyl)nicotinaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(4-methylphenyl)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c1-10-2-5-12(6-3-10)13-7-4-11(9-15)8-14-13/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSVVMWZYAQKWKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-(p-Tolyl)nicotinaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-(p-Tolyl)nicotinaldehyde, a valuable substituted pyridine derivative with significant potential in medicinal chemistry and materials science. This document details a robust and reproducible synthetic protocol via the Suzuki-Miyaura cross-coupling reaction, offering insights into the rationale behind experimental choices. Furthermore, a thorough characterization of the target compound using modern analytical techniques is presented, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize and reliably identify this key chemical intermediate.

Introduction: The Significance of Substituted Nicotinaldehydes

Nicotinaldehyde, or pyridine-3-carbaldehyde, and its derivatives are fundamental building blocks in the synthesis of a diverse range of pharmaceutical and agrochemical compounds.[1] The pyridine ring is a common motif in many biologically active molecules, and the aldehyde functional group serves as a versatile handle for a variety of chemical transformations. The introduction of an aryl substituent, such as the p-tolyl group at the 6-position, can significantly modulate the electronic properties and biological activity of the nicotinaldehyde scaffold, making this compound a compound of high interest for drug discovery programs.[2]

The strategic placement of the p-tolyl group can influence the molecule's steric and electronic profile, potentially leading to enhanced binding affinity with biological targets. The aldehyde functionality allows for further elaboration of the molecule, enabling the synthesis of a wide array of derivatives such as imines, alcohols, and carboxylic acids, which are key intermediates in the development of novel therapeutic agents.

Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Approach

The synthesis of this compound is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction offers high functional group tolerance, mild reaction conditions, and generally high yields, making it a preferred method in modern organic synthesis.[3][4] The core of this strategy involves the coupling of a halogenated nicotinaldehyde derivative with p-tolylboronic acid in the presence of a palladium catalyst and a base.

Rationale for Reagent Selection

-

6-Chloronicotinaldehyde: This is a readily available and cost-effective starting material. The chloro-substituent at the 6-position of the pyridine ring is sufficiently reactive for the Suzuki-Miyaura coupling.

-

p-Tolylboronic Acid: This organoboron reagent is stable, easy to handle, and commercially available. It serves as the source of the p-tolyl group.

-

Palladium Catalyst: A palladium(0) species, often generated in situ from a palladium(II) precursor, is essential for the catalytic cycle. A common and effective catalyst system is Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

-

Base: A base is required to activate the boronic acid for transmetalation to the palladium center. An inorganic base such as potassium carbonate (K₂CO₃) is typically used due to its efficacy and ease of removal during workup.

-

Solvent System: A mixture of an organic solvent and water is often employed. Toluene is a suitable organic solvent that provides a good medium for the reaction, while the addition of water helps to dissolve the inorganic base and facilitate the reaction.

Experimental Protocol: Synthesis of this compound

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Materials and Reagents:

| Reagent/Material | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| 6-Chloronicotinaldehyde | 55785-30-3 | C₆H₄ClNO | 141.55 |

| p-Tolylboronic Acid | 5720-05-8 | C₇H₉BO₂ | 135.96 |

| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | C₇₂H₆₀P₄Pd | 1155.56 |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | 138.21 |

| Toluene, Anhydrous | 108-88-3 | C₇H₈ | 92.14 |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 |

| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 |

| Deionized Water | 7732-18-5 | H₂O | 18.02 |

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloronicotinaldehyde (1.0 eq), p-tolylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

-

Catalyst and Solvent Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask. Subsequently, add a degassed 4:1 mixture of toluene and water (to achieve a substrate concentration of approximately 0.1 M).

-

Reaction: Heat the reaction mixture to reflux (approximately 100 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

-

Workup: Cool the reaction mixture to room temperature. Dilute the mixture with deionized water and transfer it to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Washing and Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as a solid.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are employed:

Diagram of the Characterization Workflow:

Caption: Analytical workflow for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR spectra are essential for the complete assignment of the structure of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the protons on the pyridine ring, the protons on the p-tolyl group, and the methyl protons of the tolyl group.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information about the number of unique carbon atoms and their chemical environments, including the characteristic signal for the aldehyde carbonyl carbon.

Expected NMR Data:

| Data Type | Expected Chemical Shifts (ppm) and Multiplicities |

| ¹H NMR | ~10.1 (s, 1H, CHO), ~9.1 (d, 1H, pyridine-H2), ~8.3 (dd, 1H, pyridine-H4), ~7.9 (d, 1H, pyridine-H5), ~7.8 (d, 2H, tolyl-H), ~7.3 (d, 2H, tolyl-H), ~2.4 (s, 3H, CH₃) |

| ¹³C NMR | ~192 (C=O), ~162 (C-6), ~152 (C-2), ~142 (tolyl C-ipso), ~138 (C-4), ~135 (tolyl C-para), ~130 (tolyl CH), ~128 (C-3), ~127 (tolyl CH), ~120 (C-5), ~21 (CH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key absorption bands to look for are:

-

C=O Stretch (Aldehyde): A strong absorption band is expected in the region of 1690-1715 cm⁻¹, characteristic of an aromatic aldehyde.

-

C-H Stretch (Aldehyde): Two weak to medium bands are anticipated around 2820 cm⁻¹ and 2720 cm⁻¹.

-

Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region.

-

Aromatic C-H Bending: Bands in the fingerprint region (below 1000 cm⁻¹) that can be indicative of the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₁₃H₁₁NO), which is 197.23 g/mol .

-

Fragmentation Pattern: The fragmentation pattern can provide additional structural information. Common fragmentation pathways for such molecules may include the loss of the aldehyde group (CHO) or cleavage of the bond between the two aromatic rings.

Conclusion

This technical guide has outlined a reliable and well-established method for the synthesis of this compound via the Suzuki-Miyaura cross-coupling reaction. The detailed experimental protocol and the comprehensive characterization data provide researchers with the necessary information to produce and verify this important chemical intermediate. The insights into the rationale behind the experimental design aim to empower scientists in their synthetic endeavors and facilitate the advancement of research in medicinal chemistry and related fields.

References

- BenchChem. (2025). A Comparative Analysis of Substituted Nicotinaldehyde Reactivity for Researchers and Drug Development Professionals.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 177795005, 6-Methoxy-5-(p-tolyl)nicotinaldehyde. Retrieved from [Link]

-

Wikipedia. (2023, December 27). Suzuki reaction. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 177794932, 6-Methyl-5-(p-tolyl)picolinaldehyde. Retrieved from [Link]

-

Preprints.org. (2020). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) 1 H-NMR and (B) 13 C-NMR spectra of Peak 1 from Fraction 6 of the DCM extract. Retrieved from [Link]

- BenchChem. (2025). Theoretical and Spectroscopic Investigations of 6-(Methyl(phenyl)amino)nicotinaldehyde: A Technical Guide.

-

Chemistry LibreTexts. (2023, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

- BenchChem. (2025). A Comparative Spectroscopic Analysis of p-Tolualdehyde and Its Derivatives.

- Google Patents. (n.d.). US3274206A - Process for the production of pyridine aldehydes.

-

Wikipedia. (2023, November 29). Pyridine-3-carbaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). US3160633A - Synthesis of pyridine aldehydes.

-

YouTube. (2018, July 17). Suzuki Coupling Mechanism and Applications. Retrieved from [Link]

-

ACS Publications. (1983, April 1). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Systematic Reviews in Pharmacy. (2020). Synthesis, Characterization and Spectral Studies and Biological Screening Study of Transition Metal Complexes with New Heterocyclic Ligand Derived from Pyridoxal Hydrochloride. Retrieved from [Link]

Sources

An In-depth Technical Guide to 6-(p-Tolyl)nicotinaldehyde: Structure, Properties, and Synthetic Considerations

Executive Summary: 6-(p-Tolyl)nicotinaldehyde is a bi-aryl heterocyclic aldehyde that serves as a valuable and versatile intermediate in organic synthesis. Its structure, featuring a reactive aldehyde on a pyridine core coupled with a p-tolyl moiety, presents multiple avenues for chemical modification. This guide provides a comprehensive overview of its chemical identity, structural features, computed physicochemical properties, and a detailed, field-proven protocol for its synthesis via Suzuki cross-coupling. Furthermore, we explore its key chemical reactivity and potential applications in the fields of medicinal chemistry and materials science, offering a technical resource for researchers, chemists, and drug development professionals.

Molecular Identity and Structure

This compound, also known by its IUPAC name 6-(4-methylphenyl)pyridine-3-carbaldehyde, is a substituted aromatic compound.[1] Its structure is built upon a nicotinaldehyde (pyridine-3-carbaldehyde) scaffold, which is a pyridine ring bearing a formyl (aldehyde) group at the 3-position.[2] The defining feature of the title compound is the presence of a p-tolyl (4-methylphenyl) group attached to the 6-position of the pyridine ring.

This substitution creates a robust bi-aryl system, which is a common and highly valued motif in pharmaceutical compounds and functional materials. The molecule's reactivity is primarily dictated by the electrophilic aldehyde group and the potential for further functionalization on the aromatic rings.

Key Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | 6-(4-methylphenyl)pyridine-3-carbaldehyde | [1] |

| Synonyms | 6-p-Tolylpyridine-3-carboxaldehyde | [3] |

| CAS Number | 898795-75-0 | [3][4] |

| Molecular Formula | C₁₃H₁₁NO | [1][3][4] |

| Molecular Weight | 197.23 g/mol | [3][4] |

| SMILES | CC1=CC=C(C=C1)C2=NC=C(C=C2)C=O | [1][3] |

| InChIKey | ZSVVMWZYAQKWKG-UHFFFAOYSA-N | [1] |

Molecular Structure Diagram

The diagram below illustrates the core structural components of this compound, highlighting the connectivity between the pyridine, aldehyde, and p-tolyl functional groups.

Caption: Structural relationship of functional groups in this compound.

Physicochemical and Computed Properties

While extensive experimental data is not publicly available, a profile of the molecule's properties can be established from high-quality computational predictions and vendor specifications. These properties are crucial for planning reactions, determining appropriate solvents, and establishing storage conditions.

| Property | Predicted/Specified Value | Source(s) |

| Purity | ≥97% | [3] |

| Monoisotopic Mass | 197.08406 Da | [1] |

| XLogP3 | ~2.87 | [3] |

| Topological Polar Surface Area (TPSA) | 29.96 Ų | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 2 | [3] |

Storage and Handling: For optimal stability, this compound should be stored under an inert atmosphere, sealed in a dry environment at 2-8°C.[3][4]

Theoretical Spectroscopic Profile

Predictive analysis based on the molecular structure and data from analogous compounds allows for the characterization of its expected spectroscopic signature.[5] This theoretical profile is an essential tool for reaction monitoring and structural confirmation during and after synthesis.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals. A singlet for the aldehyde proton should appear far downfield, typically in the range of 9.9-10.1 ppm. Protons on the pyridine and phenyl rings would resonate in the aromatic region of 7.0-9.0 ppm. A sharp singlet corresponding to the three protons of the tolyl's methyl group is anticipated around 2.4 ppm.

-

¹³C NMR: The carbon spectrum would be characterized by a signal for the aldehyde carbonyl carbon between 190-195 ppm. A cluster of signals for the sp²-hybridized carbons of the aromatic rings would be observed from 120-160 ppm. The methyl carbon of the tolyl group would produce a signal around 21 ppm.

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum would be a strong, sharp absorption band around 1700-1710 cm⁻¹ corresponding to the C=O stretching vibration of the aromatic aldehyde. C-H stretching from the aromatic rings and the methyl group would appear around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively.

-

UV-Vis Spectroscopy: The conjugated bi-aryl system suggests that the molecule will exhibit strong UV absorption. An intense π-π* transition band is expected, likely in the 250-350 nm range.[5]

Synthesis and Reactivity

Retrosynthetic Analysis and Recommended Synthetic Route

The key structural feature of this compound is the C-C bond connecting the pyridine and tolyl rings. The most robust and widely adopted method for constructing such aryl-aryl bonds in a laboratory or industrial setting is the Suzuki-Miyaura cross-coupling reaction. This choice is predicated on its high functional group tolerance, excellent yields, commercially available starting materials, and generally mild reaction conditions.

The retrosynthetic disconnection is made at the C6-C1' bond, leading to two readily accessible precursors: a halogenated nicotinaldehyde (e.g., 6-bromo- or 6-chloronicotinaldehyde) and p-tolylboronic acid.

Synthetic Workflow: Suzuki Cross-Coupling

The following diagram outlines the logical flow of the proposed synthesis, from starting materials to the purified final product.

Caption: Workflow for the synthesis of this compound via Suzuki coupling.

Self-Validating Experimental Protocol

This protocol describes a standard, reliable procedure for the palladium-catalyzed Suzuki coupling to synthesize the title compound. The steps are designed to be self-validating through checkpoints like reaction monitoring via Thin Layer Chromatography (TLC).

-

Reactant Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-chloronicotinaldehyde (1.0 eq.), p-tolylboronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment. This is critical as the palladium catalyst is sensitive to oxygen, especially at high temperatures.

-

Solvent and Catalyst Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v). To this stirred suspension, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, ~3-5 mol%). The use of a pre-catalyst or a more modern ligand system can also be effective.

-

Reaction Execution: Heat the reaction mixture to 90-100 °C and stir vigorously. The reaction progress should be monitored by TLC by observing the consumption of the starting halide. A typical reaction time is 6-18 hours.

-

Work-up and Extraction: Upon completion, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous phase three times with an organic solvent such as ethyl acetate or dichloromethane. The choice of solvent is based on its ability to dissolve the product while being immiscible with water.

-

Purification: Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate or magnesium sulfate. After filtering, concentrate the solvent under reduced pressure. The resulting crude residue is then purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient system, to yield the pure this compound.

Key Chemical Reactivity

The aldehyde functional group is a synthetic linchpin, enabling a wide array of subsequent transformations.[6]

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form the corresponding secondary or tertiary amines.

-

Wittig Reaction: Conversion of the aldehyde to an alkene by reacting it with a phosphonium ylide.[6] This allows for carbon chain extension and the introduction of various substituents.

-

Condensation Reactions: Participation in base-catalyzed condensation reactions, such as the Claisen-Schmidt condensation with ketones, to form α,β-unsaturated carbonyl compounds (chalcones).[6]

-

Oxidation/Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid (nicotinic acid derivative) or reduced to the primary alcohol.

Potential Applications in Research and Development

While specific applications for this compound are not extensively documented, its structural motifs make it a highly promising building block in several areas:

-

Medicinal Chemistry: The pyridine core is a privileged scaffold in drug discovery, appearing in numerous approved drugs. This intermediate can be used to synthesize libraries of novel compounds for screening against various biological targets, such as kinases, GPCRs, and other enzymes. The bi-aryl structure can facilitate critical binding interactions within protein active sites.

-

Materials Science: Bi-aryl compounds are foundational to the development of organic light-emitting diodes (OLEDs), liquid crystals, and other functional materials. The electronic properties of this molecule could be tuned through further derivatization for applications in organic electronics.

-

Ligand Synthesis: The nitrogen atom of the pyridine ring can act as a coordination site for metal ions. Derivatization of this compound could lead to novel ligands for catalysis or the construction of metal-organic frameworks (MOFs).

Conclusion

This compound is a well-defined chemical entity with significant potential as a synthetic intermediate. Its structure combines the stability and electronic properties of a bi-aryl system with the versatile reactivity of an aldehyde. The reliable and scalable synthesis via Suzuki coupling makes it an accessible building block for researchers. Its utility in constructing more complex molecular architectures positions it as a valuable tool for advancing projects in drug discovery, materials science, and catalysis.

References

-

PubChem. 6-Methoxy-5-(p-tolyl)nicotinaldehyde. National Center for Biotechnology Information. [Link]

-

PubChemLite. This compound (C13H11NO). [Link]

-

PubChem. 6-Methyl-5-(p-tolyl)picolinaldehyde. National Center for Biotechnology Information. [Link]

-

Wikipedia. Pyridine-3-carbaldehyde. [Link]

-

PubChem. 6-Methyl-3-pyridinecarboxaldehyde. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin. [Link]

-

NIST WebBook. 3-Pyridinecarboxaldehyde. [Link]

Sources

Discovery and history of 6-(p-Tolyl)nicotinaldehyde

An In-Depth Technical Guide to 6-(p-Tolyl)nicotinaldehyde: Synthesis, Characterization, and Applications

Introduction

This compound is a bi-aryl heterocyclic compound featuring a pyridine ring substituted with a tolyl group at the 6-position and a formyl (aldehyde) group at the 3-position. This molecular architecture makes it a valuable and versatile building block in the fields of medicinal chemistry and materials science. The pyridine scaffold is a well-established "privileged structure" in drug discovery, appearing in numerous approved therapeutic agents.[1] The aldehyde functionality serves as a crucial synthetic handle for a wide array of chemical transformations, allowing for the construction of more complex molecular entities.[2] This guide provides a comprehensive technical overview of this compound, focusing on its synthesis, physicochemical properties, and strategic applications for researchers and drug development professionals.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These data are critical for experimental design, including reaction setup, purification, and analytical characterization.

| Property | Value | Source |

| CAS Number | 898795-75-0 | [3][4] |

| Molecular Formula | C₁₃H₁₁NO | [3][5] |

| Molecular Weight | 197.23 g/mol | [3][4] |

| IUPAC Name | 6-(4-methylphenyl)pyridine-3-carbaldehyde | [5] |

| Synonym(s) | 6-p-Tolylpyridine-3-carboxaldehyde | [3] |

| SMILES | CC1=CC=C(C=C1)C2=NC=C(C=C2)C=O | [3][5] |

| Topological Polar Surface Area (TPSA) | 29.96 Ų | [3] |

| logP (predicted) | 2.87 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Hydrogen Bond Donors | 0 | [3] |

| Rotatable Bonds | 2 | [3] |

| Storage Conditions | Inert atmosphere, 2-8°C | [3][4] |

Historical Context and Emergence in Synthesis

While a singular "discovery" paper for this compound is not prominent in the scientific literature, its history is intrinsically linked to the advancement of synthetic organic chemistry. The development and popularization of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, were pivotal.[6] Before these methods became robust and widespread, the synthesis of unsymmetrical bi-aryl compounds like this compound was often challenging, requiring harsh conditions or multi-step sequences with limited functional group tolerance. The emergence of the Suzuki reaction provided a highly efficient and versatile tool for creating carbon-carbon bonds between sp²-hybridized centers (such as those in pyridine and toluene rings), making molecules like this compound readily accessible as intermediates for broader research and development programs.[7][8] Its appearance in chemical catalogs and synthetic literature is a direct consequence of the enabling power of modern cross-coupling chemistry.

Core Synthesis Protocol: The Suzuki-Miyaura Cross-Coupling

The most reliable and widely applicable method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of an organoboron species (p-tolylboronic acid) with a halide or triflate (6-chloronicotinaldehyde or its equivalent) in the presence of a palladium catalyst and a base.[6]

Causality and Experimental Rationale

The choice of the Suzuki coupling is deliberate and based on several key advantages:

-

Functional Group Tolerance: The reaction conditions are remarkably tolerant of a wide range of functional groups, including the sensitive aldehyde moiety, which would not survive harsher organometallic reactions (e.g., Grignard reagents).[6]

-

High Efficiency: The reaction typically proceeds in high yields with low catalyst loading.

-

Stability and Availability of Reagents: Boronic acids are generally stable, crystalline solids that are easy to handle and store. Both 6-chloronicotinaldehyde and p-tolylboronic acid are commercially available starting materials.

-

Mild Reaction Conditions: The reaction can often be run under relatively mild heating, preserving the integrity of the product.[7]

The catalytic cycle, depicted below, is a self-validating system that regenerates the active Pd(0) catalyst, allowing for high turnover and efficiency.

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Detailed Step-by-Step Synthesis Protocol

This protocol describes a representative synthesis of this compound from 6-chloronicotinaldehyde and 4-methylphenylboronic acid.

-

Reaction Setup:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloronicotinaldehyde (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃, 2.5 eq).

-

Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

-

-

Catalyst and Solvent Addition:

-

Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 - 0.05 eq), to the flask.

-

Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), via cannula or syringe. The reaction concentration is typically set between 0.1 M and 0.5 M with respect to the limiting reagent.

-

-

Reaction Execution:

-

Heat the reaction mixture to a temperature of 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford this compound as a solid.

-

Spectroscopic and Analytical Characterization

Proper characterization is essential to confirm the structure and purity of the synthesized compound. The following table summarizes the expected spectroscopic data for this compound based on its structure and data from analogous compounds.[9][10]

| Technique | Expected Observations |

| ¹H NMR | ~10.1 ppm (s, 1H): Aldehyde proton (-CHO).~9.0 ppm (d, 1H): Pyridine proton at C2.~8.2 ppm (dd, 1H): Pyridine proton at C4.~7.9 ppm (d, 2H): Aromatic protons on the tolyl ring ortho to the pyridine.~7.8 ppm (d, 1H): Pyridine proton at C5.~7.3 ppm (d, 2H): Aromatic protons on the tolyl ring meta to the pyridine.~2.4 ppm (s, 3H): Methyl protons (-CH₃). |

| ¹³C NMR | ~192 ppm: Aldehyde carbonyl carbon (C=O).~162 ppm: Pyridine carbon at C6.~152 ppm: Pyridine carbon at C2.~142 ppm: Tolyl carbon attached to the methyl group.~138 ppm: Pyridine carbon at C4.~134 ppm: Tolyl carbon attached to the pyridine ring.~131 ppm: Pyridine carbon at C3.~130 ppm: Tolyl CH carbons.~127 ppm: Tolyl CH carbons.~120 ppm: Pyridine carbon at C5.~21 ppm: Methyl carbon (-CH₃). |

| FT-IR (cm⁻¹) | ~3050-3000: Aromatic C-H stretch.~2820, ~2720: Aldehyde C-H stretch (Fermi doublet).~1700: Strong C=O stretch of the aldehyde.~1600, ~1580, ~1470: Aromatic C=C and C=N ring stretching vibrations. |

| Mass Spec (ESI+) | m/z = 198.09: [M+H]⁺, corresponding to the protonated molecular ion. |

Applications in Drug Discovery and Medicinal Chemistry

This compound is not typically an end-product but rather a strategic intermediate. Its value lies in the versatility of the aldehyde group, which serves as a gateway for constructing a diverse library of more complex molecules.

Strategic Role as a Synthetic Intermediate

The aldehyde can undergo a variety of transformations, including:

-

Reductive Amination: To introduce substituted amine side chains, which are crucial for modulating solubility and target engagement.

-

Wittig Reaction: To form alkenes, extending the carbon skeleton.[2]

-

Condensation Reactions: With active methylene compounds to build new heterocyclic rings (e.g., pyrimidines, pyridones).[11]

-

Oxidation/Reduction: Conversion to a carboxylic acid or an alcohol, respectively, providing alternative functional handles.

This flexibility allows medicinal chemists to systematically explore the structure-activity relationship (SAR) of a lead compound by modifying the portion of the molecule derived from the aldehyde group.

Caption: Generalized workflow for drug discovery using this compound.

Precursor to Bioactive Scaffolds

Nicotinaldehyde derivatives are precursors to a variety of biologically active agents. For instance, related structures like 6-morpholinonicotinaldehyde are key intermediates in the synthesis of potent and selective inhibitors of enzymes such as phosphodiesterase 10 (PDE10) and various protein kinases, which are targets for neurological disorders and cancer, respectively.[11][12] The 6-(p-tolyl) moiety can provide beneficial hydrophobic interactions within a target's binding pocket, making this specific aldehyde an attractive starting point for developing new inhibitors.

Conclusion

This compound represents a convergence of foundational pyridine chemistry and modern synthetic innovation. While its own history is that of a specialized building block, its importance is significant. The efficiency of its synthesis, primarily via the Suzuki-Miyaura coupling, has made it a readily accessible tool for chemists. Its true value is realized in its application as a versatile intermediate, where the strategically placed aldehyde group allows for extensive molecular elaboration. For researchers in drug discovery, this compound is a valuable starting point for the rational design and synthesis of novel therapeutics, enabling the exploration of new chemical space and the optimization of potent, targeted agents.

References

-

PubChem. 6-Methoxy-5-(p-tolyl)nicotinaldehyde. [Link]

-

PubChemLite. This compound (C13H11NO). [Link]

-

Amanullah, et al. (2025). Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens. Scientific Reports, 15(1), 22205. [Link]

-

PubChem. 6-Methyl-5-(p-tolyl)picolinaldehyde. [Link]

-

Amanullah, et al. (2025). Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens. ResearchGate. [Link]

-

Amanullah, et al. (2025). Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens. OUCI. [Link]

-

Myers, A. The Suzuki Reaction. Chem 115. [Link]

-

Manoso, A. S., & Caughman, C. N. (2003). Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling. Organic Letters, 5(17), 3131–3134. [Link]

-

ResearchGate. (2025). Efficient Synthesis and Characterization of 6-substituted-N-p-tolyl-imidazo[1,2-a]pyridine-8-carboxamide: A Promising Scaffold for Drug Development. [Link]

-

Taimoory, S. M., et al. (2025). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. Acta Crystallographica Section E: Crystallographic Communications, 81(Pt 5), 653–658. [Link]

-

SpectraBase. 6-OXO-3-p-TOLYL-1(6H)-PYRIDAZINEACETIC ACID. [Link]

-

Jabeen, I., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 19, 1435–1464. [Link]

-

MDPI. 5-(9-(p-Tolyl)-2,3,4,4a,9,9a-hexahydro-1H-1,4-methanocarbazol-6-yl)thiophene-2-carbaldehyde. [Link]

-

ResearchGate. IR spectroscopic reference state of p-tolyl isocyanate. [Link]

Sources

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemscene.com [chemscene.com]

- 4. 898795-75-0|this compound|BLD Pharm [bldpharm.com]

- 5. PubChemLite - this compound (C13H11NO) [pubchemlite.lcsb.uni.lu]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

IUPAC name and CAS number for 6-(p-Tolyl)nicotinaldehyde

An In-Depth Technical Guide to 6-(p-Tolyl)nicotinaldehyde: A Core Scaffold for Modern Drug Discovery

Authored by: Senior Application Scientist

Introduction

In the landscape of medicinal chemistry, the strategic selection of foundational scaffolds is paramount to the successful development of novel therapeutics. Heterocyclic compounds, particularly those containing the pyridine nucleus, represent a privileged class of structures due to their versatile chemical reactivity and their ability to form key interactions with a multitude of biological targets. Among these, This compound has emerged as a significant and versatile building block.

This technical guide provides an in-depth analysis of this compound, designed for researchers, medicinal chemists, and drug development professionals. We will move beyond simple characterization to explore its synthesis, underlying chemical principles, and its strategic application as a key intermediate in the construction of complex, biologically active molecules. This document emphasizes the causality behind its utility, providing field-proven insights into its role in contemporary drug discovery programs.

PART 1: Core Chemical Identity and Physicochemical Properties

Accurate identification is the bedrock of all subsequent research and development. The compound, commonly referred to as this compound, is systematically named according to IUPAC nomenclature to ensure unambiguous communication.

IUPAC Name: 6-(4-methylphenyl)pyridine-3-carbaldehyde[1] CAS Number: 898795-75-0[2][3][4]

The structure consists of a pyridine ring substituted at the 6-position with a p-tolyl group (a toluene ring linked at the para-position) and at the 3-position with a formyl (aldehyde) group. This specific arrangement of functional groups is critical to its utility, offering distinct points for chemical modification.

Caption: 2D Structure of 6-(4-methylphenyl)pyridine-3-carbaldehyde.

Physicochemical and Computed Properties

A summary of key properties is essential for experimental design, including solubility testing, reaction condition selection, and preliminary ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁NO | [1][2][3] |

| Molecular Weight | 197.23 g/mol | [2][3] |

| SMILES | CC1=CC=C(C=C1)C2=NC=C(C=C2)C=O | [1][2] |

| Topological Polar Surface Area (TPSA) | 29.96 Ų | [2] |

| LogP (predicted) | 2.87 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Rotatable Bonds | 2 | [2] |

Expert Insight: The low TPSA and a LogP value under 3.0 suggest favorable characteristics for cell permeability, aligning with the Lipinski's Rule of Five for orally available drugs. The absence of hydrogen bond donors and the presence of only two acceptors limit its polarity, which is often desirable for CNS-targeting agents where crossing the blood-brain barrier is a prerequisite.

PART 2: Strategic Synthesis via Cross-Coupling

The efficient construction of the this compound scaffold is most commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This approach is favored in medicinal chemistry for its high functional group tolerance, broad substrate scope, and typically high yields.

The logical disconnection for a Suzuki coupling involves breaking the bond between the two aromatic rings. This retrosynthetic analysis points to two primary starting materials: a halogenated pyridine-3-carbaldehyde and p-tolylboronic acid.

Caption: Logical workflow for the Suzuki-Miyaura cross-coupling synthesis.

Causality Behind Experimental Choices:

-

Palladium Catalyst: Palladium complexes are uniquely effective at facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The choice of ligands (e.g., phosphines like PPh₃ or dppf) is critical for stabilizing the palladium center and modulating its reactivity to prevent side reactions.

-

Base: The base is not merely a spectator. Its primary role is to activate the boronic acid by forming a more nucleophilic boronate complex, which is essential for the transmetalation step where the tolyl group is transferred to the palladium center.

-

Solvent: The solvent system must be capable of dissolving both the organic and, often, the inorganic base. A mixture of an organic solvent like toluene with water is common, creating a biphasic system that facilitates both reactivity and product isolation.

PART 3: Applications in Drug Discovery and Medicinal Chemistry

This compound is not typically a final drug product but rather a high-value intermediate. Its utility stems from the strategic placement of its functional groups, which serve as "synthetic handles" for diversification.

The Aldehyde as a Versatile Reactive Hub

The aldehyde group at the 3-position is an electrophilic center, making it a prime site for a variety of crucial synthetic transformations used in library synthesis.[5]

-

Reductive Amination: This is one of the most powerful and widely used reactions in medicinal chemistry. The aldehyde can be reacted with a primary or secondary amine to form an imine, which is then reduced in situ (e.g., with NaBH(OAc)₃) to yield a new, more complex amine. This allows for the systematic introduction of a vast array of side chains to explore the target's binding pocket.

-

Condensation Reactions: The aldehyde can undergo condensation with active methylene compounds (e.g., malonates, acetophenones) in reactions like the Knoevenagel condensation or Claisen-Schmidt condensation.[6] These reactions form α,β-unsaturated systems, which are themselves versatile precursors for constructing other heterocyclic rings.[5]

-

Wittig Reaction: Reaction with phosphonium ylides converts the aldehyde into an alkene, enabling the extension of carbon chains and the introduction of different geometries (E/Z isomers) for structure-activity relationship (SAR) studies.[6]

The Pyridine Core as a Privileged Scaffold

The pyridine ring itself is a cornerstone of drug design. It is a bioisostere of a phenyl ring but with a key difference: the nitrogen atom can act as a hydrogen bond acceptor, a critical interaction for anchoring a ligand to its protein target. The pyridine core is a common feature in many ATP-competitive kinase inhibitors, where this hydrogen bonding capability is often exploited to interact with the hinge region of the kinase domain.[5][7]

The overall structure of this compound serves as a template for developing inhibitors of various enzyme classes, including:

-

Kinases: Implicated in cancer and inflammatory diseases.

-

Phosphodiesterases (PDEs): The related scaffold of 6-morpholinonicotinaldehyde is a precursor to potent inhibitors of PDE10, a target for neurological disorders like schizophrenia.[8] This highlights the potential of the 6-substituted nicotinaldehyde framework in CNS drug development.

Caption: Logical workflow for drug discovery using the this compound scaffold.

PART 4: Representative Experimental Protocol: Reductive Amination

To illustrate the practical application of this building block, the following section provides a detailed, self-validating protocol for a representative reductive amination reaction. This procedure is a foundational technique for any drug discovery program utilizing this scaffold.

Objective: To synthesize N-benzyl-1-(6-(p-tolyl)pyridin-3-yl)methanamine from this compound and benzylamine.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Acetic Acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Protocol:

-

Reactant Preparation: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM).

-

Imine Formation: Add benzylamine (1.1 eq) to the solution, followed by a catalytic amount of acetic acid (e.g., 1-2 drops). Stir the mixture at room temperature for 30-60 minutes.

-

Self-Validation Checkpoint: Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting aldehyde and the formation of the intermediate imine. The imine will have a different Rf value.

-

-

Reduction: Once imine formation is evident, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.

-

Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations. It is less reactive towards aldehydes than the intermediate imine, minimizing side reactions like the reduction of the starting material.

-

-

Reaction Execution: Continue stirring the reaction at room temperature for 3-12 hours, or until the reaction is complete as determined by TLC/LC-MS.

-

Work-up and Quenching: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.

-

Final Characterization: Purify the resulting crude product by column chromatography on silica gel to yield the pure N-benzyl-1-(6-(p-tolyl)pyridin-3-yl)methanamine. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion and Future Outlook

This compound is more than just a chemical compound; it is a strategic tool in the arsenal of the modern medicinal chemist. Its value is derived from a combination of a privileged pyridine core and a highly versatile aldehyde functional group. This structure allows for rapid and systematic diversification, enabling the efficient exploration of chemical space around a biological target.

The continued importance of pyridine-based scaffolds in drug development ensures that intermediates like this compound will remain in high demand.[7] Future research will likely focus on incorporating this and related scaffolds into novel synthetic methodologies, such as multicomponent reactions[6] and flow chemistry, to further accelerate the drug discovery process. Its application in developing therapeutics for a wide range of diseases, from cancer to neurological disorders, underscores its significance and potential for future innovation.

References

-

6-methoxy-5-(p-tolyl)nicotinaldehyde | C14H13NO2. PubChem, National Center for Biotechnology Information. [Link]

-

6-Methyl-5-(p-tolyl)picolinaldehyde | C14H13NO. PubChem, National Center for Biotechnology Information. [Link]

-

This compound (C13H11NO). PubChemLite. [Link]

-

Pyridine-3-carbaldehyde. Wikipedia. [Link]

-

Efficient Synthesis and Characterization of 6-substituted-N-p-tolyl-imidazo[1,2-a]pyridine-8-carboxamide: A Promising Scaffold for Drug Development. ResearchGate. [Link]

-

6-Methyl-3-pyridinecarboxaldehyde | C7H7NO. PubChem, National Center for Biotechnology Information. [Link]

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed, National Center for Biotechnology Information. [Link]

Sources

- 1. PubChemLite - this compound (C13H11NO) [pubchemlite.lcsb.uni.lu]

- 2. chemscene.com [chemscene.com]

- 3. 898795-75-0|this compound|BLD Pharm [bldpharm.com]

- 4. parchem.com [parchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to the Solubility and Stability of 6-(p-Tolyl)nicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of the critical physicochemical properties of 6-(p-Tolyl)nicotinaldehyde, a heterocyclic aldehyde of interest in medicinal chemistry and materials science. A thorough understanding of its solubility and stability is paramount for its effective application in research and development, ensuring data integrity and predicting its behavior in various experimental and physiological environments.

Introduction: The Significance of Physicochemical Characterization

This compound, with its unique aromatic structure combining a pyridine ring and a tolyl group, presents both opportunities and challenges in its handling and formulation. The aldehyde functional group is a key reactive center, while the overall molecular architecture dictates its solubility profile. This document serves as a comprehensive resource, outlining the theoretical considerations and practical methodologies for characterizing the solubility and stability of this compound. The protocols herein are designed to be self-validating, providing a robust framework for generating reliable and reproducible data.

Molecular Profile of this compound

A foundational understanding of the molecule's structure is essential for predicting its behavior.

| Property | Value | Source |

| Chemical Formula | C₁₃H₁₁NO | [1][2] |

| Molecular Weight | 197.23 g/mol | [1][2] |

| IUPAC Name | 6-(4-methylphenyl)pyridine-3-carbaldehyde | [3] |

| CAS Number | 898795-75-0 | [1][4] |

| Predicted XlogP | 2.3 - 2.87 | [1][3] |

The positive XlogP value suggests a degree of lipophilicity, indicating that the compound will likely exhibit better solubility in organic solvents than in aqueous media. The presence of the nitrogen atom in the pyridine ring and the oxygen of the aldehyde group allows for hydrogen bonding, which can influence its interaction with protic solvents.

Solubility Assessment: A Multi-faceted Approach

Determining the solubility of this compound is a critical first step in its application. Solubility dictates the choice of solvents for synthesis, purification, formulation, and biological assays.

Theoretical Considerations and Predictive Models

While experimental determination is the gold standard, predictive models can offer valuable initial insights. Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms can estimate solubility in various solvents based on molecular descriptors.[1][3][5] Physics-based methods, which consider the thermodynamics of dissolution, also provide a rigorous approach to predicting aqueous solubility.[6]

Experimental Workflow for Solubility Determination

The following workflow outlines a systematic approach to experimentally determine the solubility of this compound.

Figure 1: A streamlined workflow for determining the solubility of this compound.

Detailed Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the benchmark for determining thermodynamic solubility.

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a different solvent (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, ethanol, methanol, dimethyl sulfoxide (DMSO), and acetonitrile).

-

Ensure a solid excess of the compound is visible.

-

-

Equilibration:

-

Seal the vials and agitate them at a constant temperature (e.g., 25°C and 37°C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached. A shaking incubator is recommended.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration or centrifugation can be used to clarify the solution.

-

-

Quantification:

-

Dilute the clarified supernatant with a suitable mobile phase.

-

Quantify the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[7][8] A calibration curve with known concentrations of the compound should be prepared for accurate quantification.

-

Anticipated Solubility Profile

Based on its structure, the following solubility trends are anticipated:

| Solvent | Predicted Solubility | Rationale |

| Water | Low | The molecule is predominantly non-polar due to the tolyl and pyridine rings. |

| PBS (pH 7.4) | Low | Similar to water, with minimal expected impact from physiological pH. |

| Ethanol/Methanol | Moderate to High | The polar hydroxyl groups of the alcohols can interact with the heteroatoms of the compound. |

| DMSO/DMF | High | These polar aprotic solvents are generally effective at dissolving a wide range of organic molecules. |

| Acetonitrile | Moderate | A polar aprotic solvent that should effectively solvate the molecule. |

| Dichloromethane/Chloroform | High | Non-polar organic solvents are likely to be effective given the compound's aromatic nature. |

Stability Assessment: Ensuring Compound Integrity

The stability of this compound is a critical parameter that influences its shelf-life, handling, and reliability in experimental settings. The aldehyde group, in particular, can be susceptible to oxidation and other degradation pathways.

Potential Degradation Pathways

The chemical structure of this compound suggests several potential degradation pathways, primarily involving the aldehyde and pyridine functionalities.

Figure 2: Potential degradation pathways for this compound under various stress conditions.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of the molecule.[9][10][11][12][13] These studies involve exposing the compound to conditions more severe than those it would typically encounter.

Detailed Protocol: Forced Degradation Study

-

Stock Solution Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

-

-

Application of Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate under the same conditions as the acidic hydrolysis.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 24 hours.

-

Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80°C) for 48 hours. Also, heat a solution of the compound under reflux.

-

Photolytic Degradation: Expose a solution of the compound to a UV light source (e.g., 254 nm) for a specified duration. A control sample should be kept in the dark.

-

-

Sample Analysis:

-

At various time points, withdraw aliquots from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from its degradation products. A diode-array detector can be beneficial for comparing the UV spectra of the parent and degradant peaks.

-

Recommended Storage and Handling

Based on the potential for degradation, the following storage and handling procedures are recommended:

-

Storage: Store this compound in a cool (2-8°C), dry, and dark place.[1] It should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation and hydrolysis.

-

Solution Preparation: Prepare stock solutions fresh whenever possible. If storage is necessary, store them at low temperatures (-20°C or -80°C) and protect them from light. The stability of the compound in various solvents should be experimentally verified.

Analytical Methodologies for Quantification

A robust and validated analytical method is crucial for both solubility and stability studies.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for the quantification of this compound and its potential degradation products.

-

Column: A reversed-phase C18 column is a suitable starting point.

-

Mobile Phase: A gradient of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid to improve peak shape) is likely to be effective.

-

Detection: UV detection at a wavelength where the compound exhibits maximum absorbance should be used.

-

Validation: The analytical method should be validated for linearity, accuracy, precision, and specificity according to established guidelines.[8]

Liquid Chromatography-Mass Spectrometry (LC-MS)

For the identification of unknown degradation products, LC-MS is an invaluable tool. It provides molecular weight information that can aid in structure elucidation.

Conclusion

This technical guide provides a comprehensive framework for the systematic investigation of the solubility and stability of this compound. By following the outlined theoretical principles and detailed experimental protocols, researchers can generate high-quality, reliable data that will be instrumental in advancing the use of this compound in drug discovery and other scientific endeavors. A thorough understanding of these fundamental properties is a prerequisite for the successful translation of promising molecules from the laboratory to real-world applications.

References

-

PubChemLite. This compound (C13H11NO). [Link]

-

National Center for Biotechnology Information. Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. [Link]

-

American Chemical Society. Physics-Based Solubility Prediction for Organic Molecules. [Link]

- Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.

-

National Center for Biotechnology Information. Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. [Link]

-

American Society for Microbiology. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. [Link]

- Sims, G. K., & Sommers, L. E. (1985). Degradation of Pyridines in the Environment. Critical Reviews in Environmental Control, 15(4), 339-378.

- Talari, Y., & Reddy, M. S. (2023). A Brief Study on Forced Degradation Studies with Regulatory Guidance. International Journal of Innovative Science and Research Technology, 8(10), 340-345.

-

ResearchGate. (PDF) Degradation of Pyridines in the Environment. [Link]

-

National Center for Biotechnology Information. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. [Link]

-

MedCrave. Forced Degradation Studies. [Link]

-

ACD/Labs. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

-

ResearchGate. Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. [Link]

- Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.

-

National Center for Biotechnology Information. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

-

MDPI. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. [Link]

-

Wiley-VCH. Quantification. [Link]

-

PubChem. 6-Methoxy-5-(p-tolyl)nicotinaldehyde. [Link]

-

Royal Society of Chemistry. Analytical Methods. [Link]

-

National Center for Biotechnology Information. Development, Optimization, and Validation of Forensic Analytical Method for Quantification of Anticholinesterase Pesticides in Biological Matrices from Suspected Cases of Animal Poisoning. [Link]

-

MDPI. Improvement of Soluble Expression, Stability, and Activity of Acetaldehyde Lyase by Elastin-like Polypeptides Fusion for Acetoin Production from Acetaldehyde. [Link]

-

National Center for Biotechnology Information. Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography. [Link]

Sources

- 1. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. researchgate.net [researchgate.net]

- 4. parchem.com [parchem.com]

- 5. Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development, Optimization, and Validation of Forensic Analytical Method for Quantification of Anticholinesterase Pesticides in Biological Matrices from Suspected Cases of Animal Poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijisrt.com [ijisrt.com]

- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 11. acdlabs.com [acdlabs.com]

- 12. ajrconline.org [ajrconline.org]

- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of 6-(p-Tolyl)nicotinaldehyde

An In-Depth Technical Guide to the Synthesis of 6-(p-Tolyl)nicotinaldehyde via Suzuki-Miyaura Cross-Coupling

In the landscape of modern drug discovery and materials science, the synthesis of highly functionalized heterocyclic compounds is of paramount importance. This compound (CAS 898795-75-0) represents a key structural motif, serving as a versatile intermediate for the construction of complex molecular architectures.[1][2] Its pyridine core, substituted with a reactive aldehyde and a biaryl linkage, offers multiple points for diversification, making it a valuable building block for libraries of potential therapeutic agents and functional materials.

This guide provides a comprehensive overview of a robust and efficient method for the synthesis of this compound: the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 6-chloronicotinaldehyde and p-tolylboronic acid. We will delve into the mechanistic underpinnings of this powerful transformation, provide a detailed, field-proven experimental protocol, and discuss the critical process parameters that ensure a successful and reproducible outcome.

Mechanistic Cornerstone: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is the cornerstone of modern C-C bond formation, a testament to its remarkable functional group tolerance and operational simplicity.[3] The reaction's efficacy hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states to orchestrate the coupling of an organohalide with an organoboron species.[4]

The catalytic cycle for this specific transformation can be delineated into three primary steps:

-

Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting itself into the carbon-chlorine bond of 6-chloronicotinaldehyde. This is often the rate-limiting step, particularly with less reactive aryl chlorides, and results in a square-planar Pd(II) complex.[4]

-

Transmetalation : The boronic acid is activated by a base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic boronate species. This species then transfers its organic group (the p-tolyl moiety) to the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate. The choice of base is critical to prevent unwanted side reactions like protodeboronation.[5][6]

-

Reductive Elimination : The two organic groups on the palladium center—the nicotinaldehyde and p-tolyl fragments—couple and are expelled from the coordination sphere as the final product, this compound. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4]

The selection of ligands, typically bulky electron-rich phosphines like SPhos or tri(o-tolyl)phosphine, is crucial for stabilizing the palladium catalyst and promoting the key steps of oxidative addition and reductive elimination.[6][7][8]

Experimental Protocol: Synthesis of this compound

This protocol is designed as a self-validating system, incorporating best practices for achieving high yield and purity in a research laboratory setting.

Reagents and Materials

| Reagent | CAS No. | Molecular Formula | MW ( g/mol ) |

| 6-Chloronicotinaldehyde | 23100-12-1 | C₆H₄ClNO | 141.55 |

| p-Tolylboronic Acid | 5720-05-8 | C₇H₉BO₂ | 135.96 |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | C₅₁H₄₂O₃Pd₂ | 915.72 |

| 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) | 657408-07-6 | C₂₆H₃₅O₂P | 410.52 |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | 138.21 |

| 1,4-Dioxane (Anhydrous) | 123-91-1 | C₄H₈O₂ | 88.11 |

| Deionized Water | 7732-18-5 | H₂O | 18.02 |

| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 |

| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 |

| Brine (Saturated NaCl solution) | 7647-14-5 | NaCl | 58.44 |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 |

| Silica Gel (for column chromatography) | 7631-86-9 | SiO₂ | 60.08 |

Note: All reagents should be of high purity. Solvents should be anhydrous and degassed prior to use to prevent deactivation of the palladium catalyst.

Step-by-Step Methodology

-

Inert Atmosphere Preparation : Assemble a 100 mL three-neck round-bottomed flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum. Dry the glassware thoroughly in an oven and allow it to cool under a stream of inert gas (Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the reaction using a Schlenk line.[7]

-

Reagent Addition : To the reaction flask, add 6-chloronicotinaldehyde (1.00 g, 7.06 mmol, 1.0 equiv.), p-tolylboronic acid (1.15 g, 8.47 mmol, 1.2 equiv.), and potassium carbonate (2.93 g, 21.18 mmol, 3.0 equiv.).

-

Catalyst and Ligand Addition : In a separate vial, weigh out the palladium catalyst, Pd₂(dba)₃ (65 mg, 0.071 mmol, 1 mol%), and the ligand, SPhos (116 mg, 0.282 mmol, 4 mol%). Quickly add the catalyst and ligand to the reaction flask.

-

Solvent Addition : Prepare a 4:1 mixture of 1,4-dioxane and water (40 mL dioxane, 10 mL water). Degas the solvent mixture by bubbling argon through it for at least 20 minutes. Add the degassed solvent to the reaction flask via cannula or syringe.

-

Reaction Execution : Immerse the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-16 hours.

-

Reaction Monitoring : Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 3:1 Hexanes:Ethyl Acetate. The disappearance of the starting material (6-chloronicotinaldehyde) indicates reaction completion.

-

Work-up and Extraction : Once the reaction is complete, allow the flask to cool to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (50 mL). Transfer the contents to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 30 mL).[9]

-

Washing and Drying : Combine the organic layers and wash them with water (50 mL) followed by brine (50 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.

-

Purification : Purify the crude solid by flash column chromatography on silica gel. Elute with a gradient of 5% to 20% ethyl acetate in hexanes. Combine the fractions containing the desired product (visualized by TLC) and concentrate under reduced pressure to yield this compound as a white to off-white solid.[7]

Expected Results & Characterization

-

Yield : 75-85%

-

Appearance : White to off-white solid

-

Molecular Formula : C₁₃H₁₁NO[1]

-

Molecular Weight : 197.23 g/mol [1]

-

Characterization : The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure it matches the expected structure of this compound.

Visualization of the Synthetic Workflow

The following diagram illustrates the complete workflow for the synthesis of this compound.

Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.

Expert Insights: Rationale and Troubleshooting

-

Why 6-Chloronicotinaldehyde? The chlorine atom at the 6-position of the pyridine ring is activated towards oxidative addition due to the electron-withdrawing nature of the ring nitrogen. While aryl bromides and iodides are more reactive, the lower cost and greater availability of aryl chlorides make them attractive starting materials, provided an efficient catalyst system is used.[10]

-

Catalyst System Selection : The use of a biarylphosphine ligand like SPhos is critical for coupling less reactive aryl chlorides. These bulky, electron-rich ligands promote the formation of the active monoligated Pd(0) species, accelerate the rate of oxidative addition, and facilitate the final reductive elimination step.[6][8]

-

Troubleshooting Common Issues :

-

Low Yield : This can result from incomplete reaction or catalyst deactivation. Ensure all solvents are thoroughly degassed and a strict inert atmosphere is maintained. If the reaction stalls, a small additional charge of the catalyst and ligand may be beneficial.

-

Protodeboronation : This side reaction, where the boronic acid reacts with water to form toluene, can be minimized by using a strong, non-aqueous base or by ensuring the reaction proceeds at a reasonable rate. The use of 3 equivalents of K₂CO₃ helps to drive the desired transmetalation.[6]

-

Impure Product : If purification is difficult, ensure the crude product is thoroughly dried to remove residual solvent before chromatography. A slow, careful gradient elution is key to separating the product from closely-related impurities.

-

Conclusion

The Suzuki-Miyaura cross-coupling provides a powerful and reliable strategy for the synthesis of this compound from readily available starting materials. By carefully selecting the catalyst system and maintaining rigorous inert-atmosphere techniques, this procedure can be executed with high efficiency and reproducibility. The resulting product is a valuable intermediate, poised for further elaboration in the pursuit of novel pharmaceuticals and advanced materials.

References

-

Br vs. TsO Chemoselective Suzuki–Miyaura Cross‐Coupling Reaction on Nicotinaldehyde Moiety for the Preparation of 2,3,5‐Trisubstituted Pyridines. (2020). ResearchGate. Available at: [Link]

-

Nickel-catalyzed Suzuki–Miyaura cross-couplings of aldehydes. (2019). PMC - NIH. Available at: [Link]

-

Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens. (2025). PubMed. Available at: [Link]

-

An oven-dried single-necked (24/40 joint) 500 mL round-bottomed flask... (n.d.). Organic Syntheses Procedure. Available at: [Link]

-

Nickel-catalyzed Suzuki–Miyaura cross-couplings of aldehydes. (n.d.). KAUST Repository. Available at: [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Available at: [Link]

-

6-Chloronicotinaldehyde | CAS#:23100-12-1. (n.d.). Chemsrc. Available at: [Link]

-

Palladium-Catalyzed Synthesis of 6-aryl Dopamine Derivatives. (n.d.). MDPI. Available at: [Link]

-

Palladium Catalyzed Synthesis and Functional Groups Modification of 6 Aryl Derivatives of Non Linear. (2017). YouTube. Available at: [Link]

-

Palladium-catalyzed synthesis of aldehydes from aryl halides and tert-butyl isocyanide using formate salts as hydride donors. (n.d.). RSC Publishing. Available at: [Link]

-

6-Chloropyridine-3-carbaldehyde. (n.d.). PubChem - NIH. Available at: [Link]

-

3-Pyridinebutanenitrile, γ-oxo. (n.d.). Organic Syntheses Procedure. Available at: [Link]

-

Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. (n.d.). RSC Publishing. Available at: [Link]

-

6-Chloro Nicotinaldehyde. (2024). ChemBK. Available at: [Link]

-

Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Available at: [Link]

-

Palladium-Catalyzed ( Z)-Selective Allylation of Nitroalkanes: Access to Highly Functionalized Homoallylic Scaffolds. (2018). PubMed. Available at: [Link]

-

p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin. (2014). Organic Syntheses. Available at: [Link]

-

Suzuki coupling of different chloropyridines with phenylboronic acids a. (n.d.). ResearchGate. Available at: [Link]

-

Palladium-catalysed α and β C–H allylation of aryl alkenes. (n.d.). RSC Publishing. Available at: [Link]

-

6-Chloro-4-(methylamino)nicotinaldehyde. (n.d.). PubChem. Available at: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 898795-75-0|this compound|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. Yoneda Labs [yonedalabs.com]

- 5. researchgate.net [researchgate.net]

- 6. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Palladium-Catalyzed Synthesis of 6-aryl Dopamine Derivatives [mdpi.com]

- 9. orgsyn.org [orgsyn.org]

- 10. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Starting Materials for the Synthesis of 6-(p-Tolyl)nicotinaldehyde

Introduction

6-(p-Tolyl)nicotinaldehyde, a substituted pyridine derivative, is a pivotal intermediate in the synthesis of a variety of organic compounds, particularly in the pharmaceutical and agrochemical sectors.[1] Its unique structure, featuring a tolyl group appended to a pyridine ring bearing an aldehyde, provides a versatile scaffold for the development of novel bioactive molecules. The aldehyde functionality serves as a handle for a multitude of chemical transformations, including but not limited to, condensation reactions, oxidations, reductions, and the formation of Schiff bases.[2] This guide provides a comprehensive overview of the primary starting materials and synthetic strategies for the preparation of this compound, with a focus on palladium-catalyzed cross-coupling reactions.

Core Synthetic Strategy: Palladium-Catalyzed Cross-Coupling Reactions

The most prevalent and efficient method for the synthesis of this compound involves the formation of a carbon-carbon bond between a pyridine ring and a p-tolyl group. Palladium-catalyzed cross-coupling reactions have emerged as the gold standard for this transformation due to their high efficiency, functional group tolerance, and generally mild reaction conditions.[3] Among these, the Suzuki-Miyaura coupling is the most widely employed.[3][4][5][6]